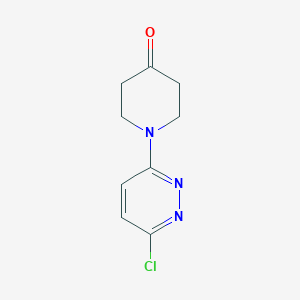

1-(6-Chloropyridazin-3-yl)piperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVKANRUWLPPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377600 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-95-3 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one

Foreword: The Strategic Importance of the Pyridazine-Piperidone Scaffold

In the landscape of modern medicinal chemistry, the fusion of a pyridazine core with a piperidone moiety represents a privileged scaffold. The title compound, 1-(6-chloropyridazin-3-yl)piperidin-4-one, is a quintessential example of a high-value synthetic intermediate. Its structure is a cornerstone for the development of a diverse range of pharmacologically active agents, including potent and selective neuronal nicotinic acetylcholine receptor (nAChR) ligands and novel anticancer agents.[1][2] The inherent reactivity of the chloropyridazine ring, coupled with the versatile chemistry of the piperidone ketone, provides a robust platform for library synthesis and lead optimization in drug discovery programs.

This guide offers an in-depth exploration of the synthesis of this key intermediate from 3,6-dichloropyridazine. It is designed for researchers, medicinal chemists, and process development scientists, providing not only a detailed experimental protocol but also a thorough examination of the underlying chemical principles, reaction optimization strategies, and troubleshooting considerations.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is achieved via a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.[3][4]

1.1. The Electrophilic Nature of 3,6-Dichloropyridazine

The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The two chlorine atoms further activate the ring towards SNAr by providing strong inductive electron withdrawal and serving as excellent leaving groups.[5][6]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][7]

-

Addition Step: The nucleophile (the secondary amine of piperidin-4-one) attacks one of the carbon atoms bonded to a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically fast.

A critical aspect of this synthesis is achieving mono-substitution. While the two chlorine atoms in 3,6-dichloropyridazine are electronically equivalent, the substitution of the first chlorine with the electron-donating piperidin-4-one group deactivates the pyridazine ring towards a second nucleophilic attack. This deactivation allows for the selective isolation of the mono-substituted product under controlled conditions.

1.2. The Role of the Nucleophile and Base

Piperidin-4-one is typically supplied as a hydrochloride salt to improve its stability and shelf-life. Therefore, a base is required in the reaction mixture to neutralize the acid and liberate the free secondary amine, which is the active nucleophile. The base also serves to quench the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction.

Optimized Experimental Protocol

This protocol is a robust, self-validating procedure derived from established methodologies for the N-arylation of piperidines with chloropyridazines.[8][9] It is designed for both yield and purity, incorporating best practices for reaction control and work-up.

2.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | >98% | Sigma-Aldrich |

| Piperidin-4-one hydrochloride | C₅H₁₀ClNO | 135.59 | >97% | Combi-Blocks |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99.5% | Fisher Scientific |

| Isopropanol (IPA) | C₃H₈O | 60.10 | Anhydrous, >99.5% | VWR |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Deionized Water | H₂O | 18.02 | N/A | In-house |

| Brine (sat. NaCl) | NaCl(aq) | N/A | Saturated | In-house |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |

2.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (7.45 g, 50.0 mmol, 1.0 eq), piperidin-4-one hydrochloride (7.46 g, 55.0 mmol, 1.1 eq), and isopropanol (100 mL). Stir to create a suspension.

-

Base Addition: To the stirred suspension at room temperature, add triethylamine (15.3 mL, 110.0 mmol, 2.2 eq) dropwise over 5 minutes. The addition of TEA is crucial for liberating the free piperidin-4-one from its hydrochloride salt and neutralizing the HCl produced during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-18 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The consumption of 3,6-dichloropyridazine (Rf ≈ 0.8) and the formation of the product (Rf ≈ 0.4) should be observed.

-

Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 75 mL) and brine (1 x 75 mL). The aqueous washes remove triethylamine hydrochloride and any remaining inorganic salts.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as an off-white or pale yellow solid.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford this compound as a white solid.

Optimization of Critical Reaction Parameters

The efficiency of this SNAr reaction is highly dependent on a set of interdependent parameters. Understanding their interplay is key to maximizing yield and minimizing impurities.

| Parameter | Recommended Condition | Rationale & Causality |

| Nucleophile Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of the piperidin-4-one salt ensures complete consumption of the limiting reagent (3,6-dichloropyridazine), driving the reaction to completion. |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base is essential. At least 2.0 equivalents are required: 1.0 eq to free the amine from its salt and 1.0 eq to neutralize the generated HCl. Using 2.2 eq provides a slight excess to ensure a basic environment.[10] |

| Solvent | Isopropanol, Ethanol, or Acetonitrile | Protic solvents like isopropanol can stabilize the charged Meisenheimer intermediate, facilitating the reaction. Acetonitrile is a suitable polar aprotic alternative.[9] |

| Temperature | Reflux (80-120°C, solvent dependent) | Thermal energy is required to overcome the activation energy of the initial nucleophilic attack. Refluxing provides a stable and sufficient reaction temperature. Higher temperatures can increase the rate but may also promote the formation of the di-substituted byproduct. |

| Reaction Time | 12 - 24 hours | The reaction is not instantaneous. Monitoring by TLC is crucial to determine the point of maximum conversion and avoid unnecessary heating that could lead to side product formation. |

Troubleshooting and Side Reaction Management

4.1. Primary Side Reaction: Di-substitution

The most common side product is the di-substituted species, 1,1'-(pyridazine-3,6-diyl)bis(piperidin-4-one), formed by the reaction of a second molecule of piperidin-4-one at the remaining chlorine position.

-

Causality: Occurs if the reaction temperature is too high, the reaction time is excessively long, or a large excess of the nucleophile is used.

-

Mitigation Strategy:

-

Stoichiometric Control: Strictly limit the piperidin-4-one to 1.1-1.2 equivalents.

-

Temperature Management: Maintain the lowest effective reflux temperature. Avoid aggressive overheating.

-

Monitoring: Stop the reaction once the starting material is consumed, as determined by TLC.

-

4.2. Common Troubleshooting Scenarios

-

Low Yield:

-

Possible Cause: Incomplete reaction or insufficient base.

-

Solution: Ensure at least 2.1 equivalents of base were added. Confirm complete consumption of starting material via TLC before work-up. Ensure the reaction was maintained at a consistent reflux.

-

-

Product Contaminated with Starting Material:

-

Possible Cause: Reaction not run to completion.

-

Solution: Increase reaction time. If the reaction has stalled, a gentle increase in temperature or addition of a more polar solvent like N,N-Dimethylformamide (DMF) in small amounts could be considered, though this may also increase side products. Purification via column chromatography will be necessary.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Will show characteristic signals for the pyridazine aromatic protons and the aliphatic protons of the piperidone ring.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass (C₉H₁₀ClN₃O, MW: 211.65), confirming its elemental composition.

-

FT-IR Spectroscopy: A strong absorption band around 1720 cm⁻¹ is indicative of the ketone (C=O) stretch.[11]

Conclusion

The synthesis of this compound from 3,6-dichloropyridazine is a robust and scalable process rooted in the principles of nucleophilic aromatic substitution. By carefully controlling stoichiometry, temperature, and the choice of base and solvent, high yields of this valuable intermediate can be reliably achieved. This guide provides a comprehensive framework for executing this synthesis, empowering researchers to access a critical building block for the advancement of pharmaceutical research and development.

References

-

Belsley, M., & Raposo, M. M. M. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at ResearchGate.[Link]

-

Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.[Link]

-

Various Authors. (2010). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Journal of American Science.[Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. RSC Advances.[Link]

-

PubChem. 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. National Center for Biotechnology Information.[Link]

-

Talaq, M. H., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.[Link]

-

Gakh, A. A., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.[Link]

-

Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Name Reactions and Reagents.[Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution. . [Link]

-

Durham E-Theses. (2009). A scaffold for the synthesis of highly functionalised heterocycles. Durham University.[Link]

-

Royal Society of Chemistry. (2015). N-arylation of amines with fluorobenzonitriles in aqueous medium. RSC Advances.[Link]

-

Gatta, F., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.[Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Spectroscopic Characterization of 1-(6-chloropyridazin-3-yl)piperidin-4-one: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the vast array of heterocyclic compounds, those incorporating pyridazine and piperidinone scaffolds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of a key intermediate, 1-(6-chloropyridazin-3-yl)piperidin-4-one.

This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is crucial for confirming the molecule's identity, purity, and stability, thereby ensuring the integrity of subsequent research and development efforts.

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the carbon-nitrogen bonds, and the aromatic ring system.

Experimental Protocol: IR

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1600-1450 | Medium | C=C and C=N stretching (pyridazine ring) |

| ~1350-1250 | Medium | C-N stretching (aromatic amine) |

| ~1200-1100 | Medium | C-N stretching (aliphatic amine) |

| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |

| ~750-700 | Medium | C-Cl stretching |

Interpretation of IR Spectrum

The most prominent feature in the IR spectrum will be the strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a six-membered ring ketone. [1]The presence of the pyridazine ring will be confirmed by the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as the aromatic C-H stretching and bending modes. [2]The various C-N stretching vibrations will also be present, although they may be coupled with other vibrations and appear as a complex set of bands. The C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, typically producing a protonated molecular ion.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum Data

| m/z (amu) | Interpretation |

| 226.07 | [M+H]⁺ for C₉H₁₁ClN₃O (with ³⁵Cl) |

| 228.07 | [M+H]⁺ for C₉H₁₁ClN₃O (with ³⁷Cl) isotopic peak |

| Various | Fragment ions (see fragmentation pathway) |

Interpretation of Mass Spectrum and Fragmentation

The ESI mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion peak at m/z 226.07 for the ³⁵Cl isotope and a smaller peak at m/z 228.07 for the ³⁷Cl isotope, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

The fragmentation of piperidine derivatives is often initiated at the nitrogen atom. [3][4]A plausible fragmentation pathway for this compound upon CID would involve cleavage of the piperidinone ring. Common fragmentation pathways for N-substituted piperidines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission. [3]

Caption: Plausible fragmentation pathway in ESI-MS/MS.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and orthogonal dataset for the unambiguous confirmation of its chemical structure. The predicted data and interpretations outlined in this guide serve as a valuable reference for researchers working with this compound and similar heterocyclic systems. By understanding the characteristic spectroscopic signatures of this molecule, scientists can ensure the quality and integrity of their materials, which is a critical prerequisite for successful research and development outcomes.

References

-

Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

Fariña, F., Martín, M. V., & Paredes, M. C. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2023). Interpretation of ¹H-NMR and ¹³C-NMR data for compound 8. In Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. RSC Publishing. [Link]

-

Kato, A. P. S., de Souza, G. H. B., & de Oliveira, D. C. R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. [Link]

-

PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methyl-4-piperidone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Piperidone. Retrieved from [Link]

-

Gotti, C., Zoli, M., & Clementi, F. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

Kato, A. P. S., de Souza, G. H. B., & de Oliveira, D. C. R. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(12), 2266-2274. [Link]

-

PubChem. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. Retrieved from [Link]

-

Abdel-Maksoud, M. S., El-Gamal, K. M., & El-Sayed, M. A. A. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 13(1), 12345. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

-

Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31-43. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,6-dichloro-4-(1-piperidinyl)pyridazine. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

Sources

- 1. 4-Piperidinone(41661-47-6) IR Spectrum [chemicalbook.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(6-chloropyridazin-3-yl)piperidin-4-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(6-chloropyridazin-3-yl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details a probable synthetic pathway, explores its reactivity, and outlines established analytical methodologies for its characterization. Furthermore, this guide discusses the compound's role as a versatile scaffold in drug discovery, supported by insights into the pharmacological importance of its constituent pyridazine and piperidin-4-one moieties.

Introduction

This compound (CAS Number: 303149-95-3) is a synthetic organic compound that merges two key pharmacophores: the 6-chloropyridazine ring and a piperidin-4-one core. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active molecules.[1] Similarly, the piperidin-4-one scaffold is a versatile building block in the synthesis of numerous therapeutic agents, including those with anticancer and antiviral activities.[2] The combination of these two moieties in this compound results in a molecule with significant potential for further chemical modification and exploration in drug discovery programs.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its key physicochemical properties can be predicted based on its structure. A summary of these calculated and expected properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 303149-95-3 | [3][4] |

| Molecular Formula | C₉H₁₀ClN₃O | Calculated |

| Molecular Weight | 211.65 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the reaction of 3,6-dichloropyridazine with piperidin-4-one. The greater reactivity of the chlorine atom at the 6-position of the pyridazine ring allows for selective substitution.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add 3,6-dichloropyridazine (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the reactive chloropyridazine ring and the ketone on the piperidine ring.

-

Nucleophilic Substitution on the Pyridazine Ring: The chlorine atom on the pyridazine ring is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of substituents, such as amines, thiols, and alkoxides, to further functionalize the molecule.

-

Reactions of the Ketone: The carbonyl group of the piperidin-4-one moiety can undergo standard ketone reactions. These include reductive amination to introduce substituted amine functionalities, Wittig reactions to form exocyclic double bonds, and aldol condensations.

The differential reactivity of these two sites allows for a stepwise and controlled derivatization of the core scaffold.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and piperidine rings.

-

Pyridazine Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridazine ring.

-

Piperidine Protons: Two sets of triplets in the aliphatic region (typically δ 2.5-4.0 ppm), corresponding to the four protons adjacent to the nitrogen atom and the four protons adjacent to the carbonyl group.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridazine Carbons: Signals in the aromatic region (typically δ 120-160 ppm) for the four carbons of the pyridazine ring. The carbons attached to chlorine and nitrogen will have characteristic chemical shifts.

-

Piperidine Carbons: A signal for the carbonyl carbon (typically δ > 200 ppm) and signals for the methylene carbons of the piperidine ring in the aliphatic region (typically δ 30-60 ppm).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak [M].

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The pyridazine core is a key component of several approved drugs and clinical candidates with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The piperidin-4-one moiety is also a well-established pharmacophore in medicinal chemistry, contributing to favorable pharmacokinetic properties and providing a handle for further structural modifications.[2]

Derivatives of 6-chloropyridazine have been investigated as nicotinic agents, highlighting the potential for this class of compounds to interact with important biological targets. The ability to readily modify both the pyridazine and piperidine components of this compound allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple points for chemical modification, making it an attractive scaffold for the development of new drug candidates. While detailed experimental data for this specific molecule is limited, its properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent pyridazine and piperidin-4-one rings. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

Visualization of Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

References

- Gatti, F., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.

- Mohamed Abdel-Megid. (2007). A New Route for the Synthesis of Substituted Pyridazines.

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

- Sharma, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Singh, P., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5188.

-

University of Liberty. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

- Various Authors. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(8), 2025-2028.

- Various Authors. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346.

- Various Authors. (2022). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 64-75.

- Various Authors. (2022).

- Various Authors. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

- Various Authors. (2021).

- Various Authors. (2020). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 17(1), 58-63.

- Various Authors. (1962). Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. Chemical & Pharmaceutical Bulletin, 10, 580-91.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-(2-(3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl)-2-(2-hydroxyethoxy)ethoxy)ethyl dodecanoate | C26H50O10 | CID 443314 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Chemical Stability of the Chloropyridazine Ring in 1-(6-chloropyridazin-3-yl)piperidin-4-one

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1][2] This guide provides a detailed examination of the reactivity and chemical stability of the chloropyridazine ring, with a specific focus on the versatile building block, 1-(6-chloropyridazin-3-yl)piperidin-4-one. We will delve into the electronic nature of the chloropyridazine ring, explore its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and discuss its stability under various conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical potential of this important heterocyclic system.

Introduction: The Chloropyridazine Moiety in Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is characterized by its π-deficient nature.[1] This electron deficiency, coupled with the presence of a halogen substituent, renders the chloropyridazine ring an exceptionally versatile synthon in the construction of complex molecular architectures. The chlorine atom serves as an excellent leaving group, enabling a wide array of functionalization reactions.[3][4]

The title compound, this compound, incorporates both the reactive chloropyridazine unit and a piperidin-4-one moiety. The piperidin-4-one fragment is another valuable pharmacophore known to be a versatile intermediate in the synthesis of various biologically active compounds.[5] The combination of these two moieties in a single molecule provides a powerful platform for the development of novel therapeutics.[6][7]

Electronic Properties and Inherent Reactivity of the Chloropyridazine Ring

The reactivity of the chloropyridazine ring is fundamentally governed by the electron-withdrawing effects of the two adjacent nitrogen atoms.[2][8] This inductive and mesomeric withdrawal of electron density makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.[9][10]

Specifically, in the 3,6-disubstituted pyridazine system, the C3 and C6 positions are highly activated towards nucleophilic displacement. The presence of the chlorine atom at the 6-position further enhances the electrophilicity of this carbon, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions.[4]

The piperidin-4-one substituent at the 3-position, while not directly participating in the electronic activation of the C6 position to the same extent as a strongly electron-withdrawing group, still influences the overall electronic distribution of the pyridazine ring. Its presence is crucial for modulating the physicochemical properties of the final molecule.

Key Chemical Transformations of this compound

The primary mode of reactivity for this compound involves the displacement of the chlorine atom at the C6 position. This can be achieved through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[11] The high electrophilicity of the C6 position in the chloropyridazine ring facilitates this reaction with a wide range of nucleophiles.

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Solubility Landscape of 1-(6-chloropyridazin-3-yl)piperidin-4-one: A Technical Guide for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, influencing everything from reaction kinetics to final bioavailability. This guide focuses on 1-(6-chloropyridazin-3-yl)piperidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Given the absence of comprehensive public solubility data for this specific ketone derivative, this document provides a robust framework for its characterization. We will dissect the molecule's physicochemical properties to predict its behavior across a spectrum of common organic solvents. More critically, this guide furnishes a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, empowering researchers to generate reliable, quantitative solubility data. This work is intended to serve as a practical and authoritative resource for scientists in process chemistry, formulation, and drug discovery.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with physicochemical challenges. Among the most fundamental of these is solubility. It is a critical parameter that dictates the efficiency of synthesis, purification, and crystallization, and ultimately impacts a drug's absorption and bioavailability.[1][2]

The molecule at the center of this guide, this compound, represents a class of nitrogen-containing heterocycles that are prevalent in modern medicinal chemistry. Related structures, such as 6-chloropyridazin-3-yl derivatives, have been explored for their activity as nicotinic agents, highlighting the potential of this scaffold in drug design.[3] However, the utility of any such compound is intrinsically linked to its ability to be dissolved, processed, and formulated—a chain of events that begins with a thorough understanding of its solubility profile.

This guide addresses a notable gap in the public domain: the specific solubility data for the ketone derivative. We will therefore pivot from data reporting to enabling data generation. This document serves two primary functions: first, to provide a theoretical and predictive assessment of the compound's solubility based on its molecular structure, and second, to offer a meticulous, step-by-step experimental protocol for its empirical determination.

Physicochemical Profile and Predictive Solubility Analysis

Before embarking on experimental determination, a robust theoretical analysis of the target molecule can provide invaluable foresight, guiding solvent selection and experimental design.

Molecular Structure and Inferred Properties

While a dedicated PubChem entry for this compound is not available, its structure can be confidently inferred from its name and the structures of its close analogs, the corresponding piperidin-4-amine and piperidin-4-ol.[4][5]

-

Molecular Formula: C₉H₁₀ClN₃O

-

Molecular Weight: 211.65 g/mol

-

Structural Features:

-

Polar Moieties: The structure features a piperidinone ring with a ketone group (a hydrogen bond acceptor), a pyridazine ring with two nitrogen atoms (weak hydrogen bond acceptors), and a chloro-substituent. The presence of these polar groups suggests that the molecule is not entirely non-polar.[6]

-

Non-Polar Moieties: The carbon backbone of the piperidine ring and the chlorinated aromatic pyridazine ring contribute to its lipophilic character.

-

-

Predicted Lipophilicity (XLogP3): While not directly available, the XLogP3 for the closely related amine analog is 0.9.[4] The replacement of a primary amine with a ketone would be expected to slightly alter this value, but it suggests a molecule with a balance of hydrophilic and lipophilic characteristics.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" provides a powerful predictive tool: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[7]

This compound is a molecule with divided loyalties. Its ketone and pyridazine nitrogens can interact with polar solvents, particularly those capable of hydrogen bonding. Conversely, its hydrocarbon and chlorinated aromatic portions will interact favorably with less polar or non-polar solvents. This duality predicts a nuanced solubility profile, where the compound will likely exhibit moderate to good solubility in a range of solvents, with extremes in polarity (e.g., water, hexane) likely being poorer solvents.

Predictive Solubility in Common Organic Solvents

The following table categorizes common laboratory solvents by their relative polarity and provides a qualitative prediction of the solubility of this compound. This serves as a starting point for experimental solvent screening.[8][9]

| Solvent | Class | Relative Polarity | Predicted Solubility | Rationale for Prediction |

| n-Hexane | Non-Polar | 0.009 | Low | Dominated by weak van der Waals forces; insufficient to break the solute's crystal lattice energy. |

| Toluene | Non-Polar Aromatic | 0.099 | Low to Medium | Aromatic π-π stacking interactions may occur with the pyridazine ring, but polarity is low. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Medium to High | Good balance of polarity to interact with the ketone and nitrogen groups without strong hydrogen bonding. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 0.228 | Medium | Ester functionality provides polarity, but it is a weaker solvent than ketones or alcohols. |

| Acetone | Polar Aprotic | 0.355 | High | The ketone in acetone interacts favorably with the ketone in the solute. Strong dipole-dipole interactions. |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | High | High polarity and dipole moment can effectively solvate the polar regions of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Medium to High | Ether oxygen is a hydrogen bond acceptor, and the cyclic structure is a good solvent for many organics. |

| Isopropanol (IPA) | Polar Protic | 0.546 | Medium to High | Can act as a hydrogen bond donor to the solute's ketone and nitrogen acceptors. |

| Ethanol (EtOH) | Polar Protic | 0.654 | Medium | Similar to IPA but slightly more polar; may be slightly less effective if lipophilicity is a key driver. |

| Methanol (MeOH) | Polar Protic | 0.762 | Medium | The most polar alcohol; strong hydrogen bonding may be slightly offset by the solute's non-polar regions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very High | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very High | Similar to DMSO, a highly effective polar aprotic solvent. |

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[10] Its trustworthiness stems from its direct approach: allowing a solute to reach saturation in a solvent at a constant temperature, ensuring a true equilibrium is measured.[11]

Rationale of the Method

The core principle is to create a saturated solution in the presence of excess solid solute. This ensures that the solvent has dissolved the maximum amount of the compound under the given conditions (temperature, pressure). The system is agitated for an extended period (24-48 hours) to guarantee that this equilibrium has been reached.[12] Any deviation, such as shorter incubation, risks measuring a kinetic or supersaturated value rather than the true thermodynamic solubility.[13] Subsequent analysis of the clear, saturated supernatant provides the quantitative solubility value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask protocol.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Methodology

3.3.1 Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

3.3.2 Protocol

-

Preparation of Slurries: Add an excess amount of solid this compound to a series of vials (e.g., add 20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility) and agitate at a moderate speed (e.g., 150-200 rpm) for 24 to 48 hours. The longer time is recommended to ensure equilibrium is reached for poorly soluble compounds.[12]

-

Phase Separation: After equilibration, remove the vials and let them stand for at least 30 minutes to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Attach a syringe filter to the syringe and discard the first ~0.2 mL of filtrate to saturate the filter membrane. Filter the remaining solution into a clean vial. This step is critical to remove any fine particulates that could interfere with analysis.[14]

-

Quantification (HPLC-UV):

-

Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile). Create a series of standards of known concentration via serial dilution. Inject these standards into the HPLC-UV system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted samples and record the peak areas.

-

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility in the original solvent. Express results in mg/mL and mol/L.

Data Presentation and Application

Summarizing Quantitative Data

All experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and conditions.

Table 1: Experimental Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|

| e.g., Dichloromethane | Record Value Here | Calculate Value Here |

| e.g., Acetone | Record Value Here | Calculate Value Here |

| e.g., Acetonitrile | Record Value Here | Calculate Value Here |

| e.g., Isopropanol | Record Value Here | Calculate Value Here |

| e.g., Methanol | Record Value Here | Calculate Value Here |

| e.g., Toluene | Record Value Here | Calculate Value Here |

| e.g., n-Hexane | Record Value Here | Calculate Value Here |

Application in Drug Development

The quantitative data generated is not merely an academic exercise; it is actionable intelligence for process and formulation development:

-

Process Chemistry: High solubility in a solvent like THF or DCM might suggest its suitability for a reaction medium.

-

Crystallization: A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature (e.g., isopropanol, acetonitrile) is an ideal candidate for cooling crystallization, a primary method for API purification.[1][15]

-

Formulation: For oral dosage forms, understanding solubility in biorelevant media is the next step. However, initial solubility in solvents like ethanol can provide early clues for developing liquid formulations or for use in amorphous solid dispersion screening.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in public literature, this guide demonstrates that a lack of data is a challenge, not a barrier. Through a systematic analysis of its molecular structure, we have established a predictive framework for its behavior in common organic solvents. More importantly, we have provided a comprehensive, trustworthy, and detailed experimental protocol that enables any competent laboratory to generate high-quality, quantitative solubility data. By bridging the gap between theoretical prediction and empirical validation, this guide empowers researchers to make informed, data-driven decisions, accelerating the development of promising molecules into effective medicines.

References

- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

- APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

- Thati, J. et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. [Link]

- Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

- Klajmon, M. et al. (2011). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. [Link]

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

- Chem LibreTexts. Polarity of Solvents. [Link]/Organic_Properties_in_Relation_to_Reactions/Intermolecular_Forces/Polarity_of_Solvents)

- Scribd. Solvent Miscibility and Polarity Chart. [Link]

- PubChem. 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. National Center for Biotechnology Information. [Link]

- Blagden, N. et al. (2007). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. [Link]

- PubChem. 1-(6-Chloropyridazin-4-yl)-1,3-diazinane-2,4-dione. National Center for Biotechnology Information. [Link]

- Shah, V.P. et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Hörter, D. & Dressman, J.B. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. National Center for Biotechnology Information. [Link]

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

- Hoelke, B. et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]

- Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]

- Hoelke, B. et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

- Science.gov. sensitive hplc-uv method: Topics. [Link]

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

- PubChem. 1-(Piperidin-4-yl)piperazine. National Center for Biotechnology Information. [Link]

- Gnicchi, L. et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. [Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(6-Chloropyridazin-3-yl)piperidin-4-amine | C9H13ClN4 | CID 6416423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(6-chloropyridazin-3-yl)piperidin-4-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. welch-us.com [welch-us.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

The Emerging Therapeutic Potential of the 1-(6-Chloropyridazin-3-yl)piperidin-4-one Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of generating new therapeutic agents. The 1-(6-chloropyridazin-3-yl)piperidin-4-one scaffold represents a compelling example of this molecular hybridization strategy. This core structure synergistically combines the pyridazine ring, a π-deficient aromatic heterocycle known for its diverse biological activities, with the versatile piperidin-4-one moiety, a common constituent in numerous bioactive compounds.[1][2] The inherent physicochemical properties of this scaffold, including its hydrogen bonding capacity and potential for diverse functionalization, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases.

The pyridazine nucleus, with its two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, contributing to advantageous biological and physicochemical properties.[1] Pyridazine derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4][5] The piperidine ring, a ubiquitous N-heterocycle in pharmaceuticals, offers a flexible yet constrained conformation that can be tailored to interact with specific biological targets.[6][7] The amalgamation of these two moieties in the this compound scaffold presents a unique opportunity to explore novel chemical space and unlock new therapeutic potentials.

This technical guide provides an in-depth exploration of the known and potential biological activities of the this compound scaffold. We will delve into its promising anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental evidence and mechanistic insights. Furthermore, this guide will present detailed synthetic protocols and bioassay methodologies to empower researchers in their pursuit of novel drug candidates based on this versatile core.

Anticancer Activity: Targeting Key Pathways in Oncology

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. The inherent properties of the pyridazine ring, in particular, have been leveraged to design inhibitors of critical cancer-related targets.

Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction

A significant body of research points towards the potential of pyridazine-containing compounds to act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks.[1] Inhibition of PARP-1 in cancer cells, particularly those with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations), leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1]

Derivatives of the 1-(6-chloropyridazin-3-yl) moiety have been shown to induce apoptosis in cancer cells.[1] This programmed cell death is often mediated through the modulation of key apoptotic proteins such as p53, BAX, and caspases.[1] The combination of PARP-1 inhibition and apoptosis induction presents a powerful dual-action strategy for cancer therapy.

Caption: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Screening

A standard methodology to assess the anticancer potential of novel this compound derivatives involves screening against a panel of human cancer cell lines.

1. Cell Culture:

- Culture human cancer cell lines (e.g., HT29 for colon cancer, MDA-MB-468 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

- Solubilize the formazan crystals with DMSO or another suitable solvent.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

- Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

- Harvest the cells and wash with cold PBS.

- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

- Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the this compound scaffold are emerging, general trends can be inferred from related pyridazine and piperidinone derivatives. Modifications at the C-5 and C-6 positions of the pyridazine ring, as well as substitutions on the piperidine nitrogen, have been shown to significantly influence biological activity.[9] For instance, the introduction of lipophilic groups at the C-5 position of the pyridazine ring can enhance acetylcholinesterase inhibitory activity.[9]

| Compound Series | Modification | Observed Activity | Reference |

| Pyridazinophenyl conjugates | Aromatic ketone hybrids | Higher anticancer activity | [1] |

| Pyridazinophenyl conjugates | Benzyloxyphenylethanone hybrids | Moderate anticancer activity | [1] |

| Pyridazinophenyl conjugates | Thiazolidine-2,4-dione hybrid | Lower anticancer activity | [1] |

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The this compound scaffold also holds promise in the development of novel antimicrobial agents. Both the pyridazine and piperidinone moieties have independently been associated with antibacterial and antifungal properties.[4][10][11]

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which this scaffold exerts its antimicrobial effects are still under investigation. However, potential targets include:

-

Cell Wall Synthesis Inhibition: The piperidin-4-one core may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Enzyme Inhibition: The pyridazine ring could interact with and inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Membrane Disruption: The overall lipophilicity and charge distribution of the molecule could lead to the disruption of the microbial cell membrane integrity.

Caption: Workflow for antimicrobial drug discovery.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

1. Bacterial and Fungal Strains:

- Utilize a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[10]

2. Disk Diffusion Assay:

- Prepare agar plates inoculated with the microbial strains.

- Impregnate sterile paper disks with a known concentration of the test compounds.

- Place the disks on the agar surface and incubate under appropriate conditions.

- Measure the diameter of the zone of inhibition around each disk to assess the antimicrobial activity.[10]

3. Minimum Inhibitory Concentration (MIC) Determination:

- Perform a broth microdilution assay in 96-well plates.[10]

- Prepare serial dilutions of the test compounds in a suitable broth medium.

- Inoculate each well with a standardized microbial suspension.

- Incubate the plates and determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.[10]

| Compound Type | Target Organism | Activity | Reference |

| Piperidin-4-one derivatives | S. aureus, E. coli, B. subtilis | Good antibacterial activity | [10] |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, C. albicans | Significant antifungal activity | [10] |

| Pyrano[2,3-c]pyridazine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Strong antimicrobial activity | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. The pyridazinone core, a key component of our scaffold, has been identified as a promising structure for the development of anti-inflammatory drugs with potentially reduced side effects compared to traditional NSAIDs.[3]

Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

-

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-8.[12]

Experimental Protocol: In Vitro Anti-inflammatory Assays

1. Inhibition of Albumin Denaturation:

- This assay serves as a preliminary screen for anti-inflammatory activity.

- A solution of bovine serum albumin is heated to induce denaturation.

- The test compounds are added to assess their ability to inhibit this denaturation, which is measured spectrophotometrically.[13]

2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

- This assay evaluates the ability of a compound to stabilize the lysosomal membrane, which is crucial in the inflammatory process.

- HRBCs are subjected to hypotonic stress to induce hemolysis.

- The ability of the test compounds to prevent this hemolysis is measured by monitoring the release of hemoglobin.[13]

3. Measurement of Pro-inflammatory Cytokine Production:

- Human primary macrophages or other relevant immune cells are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).[12]

- The cells are co-treated with the test compounds.

- The levels of cytokines in the cell culture supernatant are quantified using ELISA (Enzyme-Linked Immunosorbent Assay).[12]

Synthesis of the this compound Scaffold

The synthesis of the core scaffold and its derivatives typically involves a nucleophilic substitution reaction between 3,6-dichloropyridazine and a suitable piperidin-4-one derivative.

General Synthetic Procedure

A common synthetic route involves the reaction of 3,6-dichloropyridazine with 4-piperidone hydrochloride monohydrate in the presence of a base, such as triethylamine or potassium carbonate, in a suitable solvent like isopropanol or acetonitrile. The reaction mixture is typically heated under reflux to drive the reaction to completion.

Caption: General synthesis of the core scaffold.

Further diversification of the scaffold can be achieved by modifying the piperidin-4-one ring, for example, through reactions at the ketone functionality or by introducing substituents at other positions on the ring.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The amalgamation of the biologically active pyridazine and piperidinone moieties provides a rich chemical space for exploration. The demonstrated potential in the fields of oncology, infectious diseases, and inflammation underscores the importance of continued research into this scaffold.

Future efforts should focus on:

-

Elucidation of specific molecular targets and mechanisms of action.

-

Comprehensive structure-activity relationship studies to guide the rational design of more potent and selective derivatives.

-

In vivo evaluation of lead compounds to assess their efficacy and pharmacokinetic profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel drug candidates based on the this compound core, ultimately contributing to the advancement of human health.

References

-

Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(1), 1-20. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

-

Kus, C., et al. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 932-938. [Link]

-

Patel, H., et al. (2021). Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents. Drug Development Research, 82(5), 685-701. [Link]

-

PubChem. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. [Link]

-

Gouda, M. A., et al. (2020). Anti-inflammatory activity of pyridazinones: A review. Bioorganic Chemistry, 97, 103673. [Link]

-

El-Hashash, M. A., et al. (2015). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Medicinal Chemistry Research, 24(7), 2956-2967. [Link]

-

El-Gaby, M. S. A., et al. (2014). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Journal of the Chinese Chemical Society, 51(4), 839-846. [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

-

Küçükgüzel, Ş. G., et al. (2018). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 11(7), 1085-1096. [Link]

-

Melkior, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(14), 2241-2253. [Link]

-

Li, Z., et al. (2007). Study on the synthesis and bioactivity of pyridazinone derivatives. Chinese Journal of Chemistry, 25(10), 1509-1513. [Link]

-

Legigan, T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 438-446. [Link]

-

Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5183. [Link]

-

Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6010. [Link]

-

Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Applied Pharmaceutical Science, 6(1), 136-140. [Link]

-

Asif, M., & Imran, M. (2019). Analgesic Activity of 6-(p-Chlorophenyl)-4-Substituted-Benzylidene tetrahydropyridazin-3(2H)-One. Acta Scientific Pharmaceutical Sciences, 3(6), 48-52. [Link]

-

Al-Ghorbani, M., et al. (2018). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 23(11), 2931. [Link]

-

Gökçe, M., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Pharmaceuticals, 15(10), 1254. [Link]

-

Oniga, S., et al. (2018). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 23(11), 2758. [Link]

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico ADMET Profile of 1-(6-chloropyridazin-3-yl)piperidin-4-one

Section 1: Executive Summary